N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide

Medicinal Chemistry Kinase Inhibitor SAR Chemical Biology

N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide (CAS 339102-41-9) is a synthetic small molecule belonging to the iminoformamide class, characterized by a 3-cyano-4-methoxy-2-pyridinyl core and a 4-chlorobenzyloxy substituent. With a molecular formula of C15H13ClN4O2 and a molecular weight of 316.75 g/mol, this compound is listed in multiple chemical supplier catalogs as a research-grade intermediate, typically offered at purities of 95% or higher.

Molecular Formula C15H13ClN4O2
Molecular Weight 316.75
CAS No. 339102-41-9
Cat. No. B2806728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide
CAS339102-41-9
Molecular FormulaC15H13ClN4O2
Molecular Weight316.75
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)N=CNOCC2=CC=C(C=C2)Cl)C#N
InChIInChI=1S/C15H13ClN4O2/c1-21-14-6-7-18-15(13(14)8-17)19-10-20-22-9-11-2-4-12(16)5-3-11/h2-7,10H,9H2,1H3,(H,18,19,20)
InChIKeyLSGZNFYSHVXPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide (CAS 339102-41-9) — Chemical Identity and Core Characteristics for Informed Procurement


N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide (CAS 339102-41-9) is a synthetic small molecule belonging to the iminoformamide class, characterized by a 3-cyano-4-methoxy-2-pyridinyl core and a 4-chlorobenzyloxy substituent . With a molecular formula of C15H13ClN4O2 and a molecular weight of 316.75 g/mol, this compound is listed in multiple chemical supplier catalogs as a research-grade intermediate, typically offered at purities of 95% or higher . Its structural architecture places it within a cluster of close analogs—including the corresponding 4-methylbenzyl, 3-trifluoromethylbenzyl, and 2-chloro-4-fluorobenzyl derivatives—that are of interest in kinase inhibitor medicinal chemistry programs, though publicly available primary biological data for this specific compound remains extremely limited .

Why N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide Cannot Be Treated as a Simple In-Class Interchange


Within the 3-cyano-4-methoxy-2-pyridinyl iminoformamide series, the N'-benzyloxy substituent is a critical determinant of both physicochemical and potential target-binding properties. The 4-chlorobenzyl group present in CAS 339102-41-9 introduces distinct electronic (σp = +0.23 Hammett), lipophilic (π = +0.71), and steric characteristics compared to the 4-methylbenzyl (CAS 339102-45-3), 3-trifluoromethylbenzyl (CAS 339102-43-1), and 2-chloro-4-fluorobenzyl analogs . Even minor substituent changes in this position can produce significant shifts in kinase selectivity profiles and oral bioavailability, as documented in the Met kinase inhibitor literature where structural analogs from this chemotype have been explored . Consequently, substituting CAS 339102-41-9 with a related compound in a research or synthetic sequence without experimental validation introduces an unquantified risk of altered reactivity, divergent biological activity, and procurement of a compound that may not match the intended structure–activity relationship (SAR) vector. The absence of publicly available head-to-head comparative data for this specific compound makes it impossible to define equivalency margins, underscoring the necessity of procuring the exact CAS number for reproducible research.

Quantitative Differentiation Evidence for N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide Against Closest Analogs


Critical Assessment: Absence of Publicly Available Head-to-Head Comparative Bioactivity Data

An exhaustive search of primary literature, patents, and authoritative biological databases (including ChEMBL, PubChem, and PubMed) was conducted for quantitative bioactivity data on CAS 339102-41-9 in direct comparison with its closest analogs—specifically the 4-methylbenzyl (CAS 339102-45-3), 3-trifluoromethylbenzyl (CAS 339102-43-1), and 2-chloro-4-fluorobenzyl derivatives. No study meeting the minimum evidence criteria (explicit comparator, quantitative data for both target and comparator, defined assay conditions) was identified. Contextual information from commercial supplier pages indicates that this chemotype is associated with Met kinase superfamily inhibitor discovery, but the data are linked to structural analogs rather than to CAS 339102-41-9 itself . The compound is listed in vendor catalogs with purity specifications (typically 95% or 98%), which can serve as a baseline quality metric for procurement, but these specifications do not provide functional differentiation against analogs . This evidence gap means that any claim of superiority, selectivity, or unique biological fit for the 4-chlorobenzyl variant over its close analogs cannot be substantiated with current open-source data.

Medicinal Chemistry Kinase Inhibitor SAR Chemical Biology

Evidence-Grounded Application Scenarios for N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide in R&D Programs


Specialized Synthetic Intermediate in Kinase Inhibitor Lead Optimization

The most credible application scenario for CAS 339102-41-9, inferred from the activity of its structural analogs in the Met kinase superfamily, is as a synthetic building block or scaffold intermediate within a medicinal chemistry program targeting kinase inhibition. In this context, the 4-chlorobenzyl moiety serves as a defined pharmacophoric element whose precise substitution pattern is required for a specific SAR hypothesis. Procurement of the exact CAS number ensures fidelity to the intended synthetic route and avoids the confounding effects that even minor substituent changes (e.g., 4-Cl vs. 4-Me vs. 3-CF3) can have on target binding and selectivity. This compound is most appropriate for research groups that have already established an internal SAR dataset linking the 4-chlorobenzyl substituent to a desired biological outcome, where the compound must match prior experimental conditions exactly .

Analytical Reference Standard for Method Development and Quality Control of Analogous Iminoformamide Libraries

CAS 339102-41-9 can serve as a well-characterized reference standard for developing HPLC, LC-MS, or NMR analytical methods intended to characterize a broader library of 3-cyano-4-methoxy-2-pyridinyl iminoformamide analogs. The available purity specifications (90–98% across multiple suppliers) provide a baseline for method calibration . Its distinct retention time, mass spectrum, and NMR fingerprint, driven by the 4-chlorobenzyl group, can anchor a chemical space map used to distinguish closely related analogs during purification and QC workflows. This application requires no biological activity data and is directly supported by the compound's established chemical identity and commercial availability.

Procurement of a Structural Key for Targeted Chemical Biology Probe Synthesis

In chemical biology, the deliberate incorporation of a 4-chlorobenzyl motif may be employed to introduce specific electronic or steric features into a probe molecule—for instance, to modulate the probe's cellular permeability, metabolic stability, or target residence time. While no quantitative ADME or target engagement data is publicly available for CAS 339102-41-9, the known substituent constants (σp = +0.23, π = +0.71) provide a computational basis for selecting the 4-chlorobenzyl variant over the 4-methyl (π = +0.56) or 3-trifluoromethyl (π = +0.88, σm = +0.43) analogs when a defined balance of lipophilicity and electron-withdrawing character is required . Users who have modeled these parameters into a probe design may find CAS 339102-41-9 uniquely suited to their design parameters, but this selection must be internally validated against the actual experimental performance of the synthesized probe.

Confirmation of Negative Results in Kinase Selectivity Screening Panels

Given the association of this chemotype with kinase inhibition, a focused application scenario is the inclusion of CAS 339102-41-9 as a control compound in kinase selectivity panels when evaluating the selectivity profile of a lead series. If prior internal data (not publicly available) have shown that the 4-chlorobenzyl analog is inactive or weakly active against a specific kinase, this compound can serve as a negative control to benchmark assay window and confirm that observed activity for other analogs is not a result of assay interference. This application is entirely dependent on proprietary datasets and is suggested here solely as a logical extension of the compound's structural context within kinase inhibitor research .

Quote Request

Request a Quote for N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.